Isoleucylbromomethyl ketone

Description

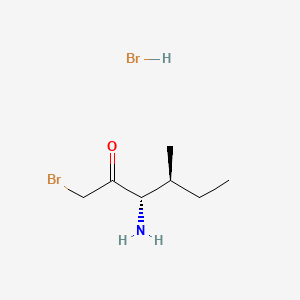

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

59079-43-5 |

|---|---|

Formule moléculaire |

C7H15Br2NO |

Poids moléculaire |

289.01 g/mol |

Nom IUPAC |

(3S,4S)-3-amino-1-bromo-4-methylhexan-2-one;hydrobromide |

InChI |

InChI=1S/C7H14BrNO.BrH/c1-3-5(2)7(9)6(10)4-8;/h5,7H,3-4,9H2,1-2H3;1H/t5-,7-;/m0./s1 |

Clé InChI |

MUIDDKXKWVUUHH-KQBMADMWSA-N |

SMILES |

CCC(C)C(C(=O)CBr)N.Br |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)CBr)N.Br |

SMILES canonique |

CCC(C)C(C(=O)CBr)N.Br |

Synonymes |

isoleucylbromomethyl ketone |

Origine du produit |

United States |

Synthetic Strategies and Chemical Biology Considerations for Isoleucylbromomethyl Ketone

Methodologies for the Academic Synthesis of Halomethyl Ketone Derivatives

The synthesis of halomethyl ketone derivatives is a significant area of organic chemistry, providing crucial building blocks for various biologically active molecules. These methodologies can be broadly categorized by their starting materials and the specific control they offer over the final product's stereochemistry and regiochemistry.

Derivation from α-Amino Acids for Chiral Building Blocks

The use of α-amino acids as starting materials is a powerful strategy for the synthesis of enantiomerically pure α-halomethyl ketones. This approach leverages the inherent chirality of natural amino acids to produce chiral building blocks essential for the stereoselective synthesis of complex molecules, including HIV protease inhibitors. nih.govacs.org

A prevalent method involves the conversion of an N-protected α-amino acid into an α-diazoketone intermediate. acs.org The amino acid is typically activated first, for example, by forming a mixed anhydride (B1165640) with a reagent like ethyl chloroformate. acs.org This activated species then reacts with diazomethane (B1218177) to yield the corresponding α-diazoketone. acs.orgacs.org Subsequent treatment of the diazoketone with anhydrous hydrogen halides, such as hydrogen chloride (HCl) or hydrogen bromide (HBr), affords the desired α-halomethyl ketone with good to excellent yields and, crucially, without significant loss of optical purity. acs.orgacs.org

This reaction sequence is compatible with a variety of nitrogen-protecting groups. acs.org While this method is effective and widely used for small-scale preparations, the use of diazomethane, a toxic and explosive gas, presents safety concerns, particularly for large-scale synthesis. nih.govacs.org To address this, continuous flow processes have been developed that generate and consume diazomethane in situ, mitigating the risks associated with its handling and storage. acs.org

Alternative, diazomethane-free methods have also been explored. One such method involves the in situ generation of bromomethyllithium, which then reacts with an α-amino ester. nih.gov This approach avoids the hazardous diazomethane and minimizes racemization. nih.gov Another strategy employs the dianion of chloroacetic acid, which reacts with an amino acid methyl ester to yield the α-chloromethylketone product. acs.org

The resulting enantiopure α-halomethyl ketones are valuable intermediates. For instance, they can be used in the synthesis of amino epoxides and 3-azetidinols through reactions with organocerium compounds. acs.org

| Starting Material | Key Reagents | Intermediate | Product | Key Features |

| N-protected α-amino acid | 1. Activating agent (e.g., ethyl chloroformate) 2. Diazomethane 3. HX (HCl or HBr) | α-diazoketone | Enantiopure α-halomethyl ketone | High yield, retention of chirality. acs.orgacs.org |

| N-protected α-amino ester | Bromomethyllithium (in situ) | - | Enantiopure α-bromomethyl ketone | Avoids diazomethane, minimizes racemization. nih.gov |

| α-amino acid methyl ester | Dianion of chloroacetic acid | - | α-chloromethylketone | Diazomethane-free. acs.org |

Regioselective Synthesis of α-Halogen Ketones for Specific Research Applications

The regioselectivity of α-halogenation of ketones is a critical consideration in synthetic design, as it determines which α-carbon is functionalized. The outcome of the reaction is highly dependent on the reaction conditions, specifically whether it is performed in an acidic or basic medium. stackexchange.comwikipedia.org

Under acidic conditions , the halogenation of an unsymmetrical ketone typically occurs at the more substituted α-carbon. wikipedia.orgchemistrysteps.com The reaction proceeds through an enol intermediate. stackexchange.com The formation of the enol is a thermodynamically controlled equilibrium, favoring the more stable, more substituted enol. stackexchange.com This more stable enol then attacks the halogen, leading to the major product being the one halogenated at the more substituted position. stackexchange.comchemistrysteps.com Generally, under acidic conditions, monohalogenation is the predominant outcome because the introduction of an electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate required for further enolization, thus slowing down subsequent halogenation steps. wikipedia.org

Under basic conditions , the halogenation of an unsymmetrical ketone proceeds via an enolate intermediate and is kinetically controlled. stackexchange.com The base removes a proton from the α-carbon in the rate-determining step. stackexchange.com The proton on the less sterically hindered (less substituted) carbon is more accessible and its removal leads to the kinetically favored enolate. stackexchange.com This enolate then rapidly reacts with the halogen. stackexchange.com Consequently, halogenation occurs preferentially at the less substituted α-carbon. wikipedia.org Unlike in acidic conditions, subsequent halogenations are faster than the first because the electron-withdrawing halogen increases the acidity of the remaining α-protons, often leading to polyhalogenation, as seen in the haloform reaction for methyl ketones. wikipedia.orgchemistrysteps.com

The choice of halogenating agent and specific reaction conditions can further refine the regioselectivity for specific research applications. fiveable.me For example, various methods exist for the direct conversion of alcohols into α-chloro ketones using reagents like trichloroisocyanuric acid, which acts as both an oxidant and a chlorinating agent. organic-chemistry.org

| Condition | Intermediate | Control | Site of Halogenation (Unsymmetrical Ketone) | Degree of Halogenation |

| Acidic | Enol | Thermodynamic | More substituted α-carbon. wikipedia.orgchemistrysteps.com | Tends to be monohalogenation. wikipedia.org |

| Basic | Enolate | Kinetic | Less substituted α-carbon. stackexchange.comwikipedia.org | Tends to be polyhalogenation. wikipedia.orgchemistrysteps.com |

Design Principles for Isoleucylbromomethyl Ketone as a Covalent Chemical Probe

This compound is designed as a covalent chemical probe, a class of molecules that form a stable, covalent bond with their biological target, often a specific amino acid residue within a protein. rsc.orgresearchgate.net The design of such probes involves careful consideration of both the reactive electrophilic "warhead" and the recognition element that directs the probe to its intended target. researchgate.net

The core of this compound's design features two key components:

The Bromomethyl Ketone Moiety : This group serves as the electrophilic warhead. The carbon atom adjacent to the carbonyl group is made highly electrophilic by the electron-withdrawing effects of both the ketone's oxygen and the bromine atom. This electrophilicity allows it to react with nucleophilic amino acid side chains in a protein's active site or binding pocket. Cysteine, with its highly nucleophilic thiol group, is a common target for such electrophiles. rsc.org Halomethyl ketones, in general, are known to alkylate cysteine residues. nih.gov

The Isoleucine Moiety : This α-amino acid component acts as the recognition element. It is designed to mimic the natural substrate of a specific enzyme, in this case, an enzyme that recognizes isoleucine. For example, L-isoleucyl-bromomethyl ketone has been used to specifically alkylate a cysteine residue in L-isoleucyl-tRNA synthetase, an enzyme that naturally binds L-isoleucine. nih.gov The shape, size, and chirality of the isoleucine side chain guide the probe to the substrate-binding site of the target enzyme, ensuring that the covalent reaction occurs with high specificity.

The effectiveness of a covalent probe like this compound hinges on a balance between reactivity and selectivity. rsc.org The probe must be reactive enough to form a covalent bond with its target under physiological conditions but not so reactive that it indiscriminately modifies other proteins and biomolecules, which would lead to off-target effects. researchgate.net The design principles aim to optimize this "potency-reactivity trade-off". rsc.org

Key considerations in the design and evaluation of such probes include:

Target Engagement : Confirming that the probe covalently binds to the intended protein target within a complex biological system, such as a cell lysate or a living cell. chemicalprobes.org

Selectivity : Assessing the probe's binding across the entire proteome to ensure it does not react with numerous off-target proteins. A selectivity factor of at least 30-fold for the intended target over other related proteins is often desired. chemicalprobes.orgblogspot.com

Kinetics of Inactivation : For irreversible inhibitors, the potency is best described by the kinetic parameters kinact/Ki (the rate of inactivation over the affinity for the target), rather than a simple IC50 value, which is time-dependent. chemicalprobes.orgblogspot.com

In the case of this compound modifying L-isoleucyl-tRNA synthetase, studies have shown that while the covalent modification significantly reduces the enzyme's catalytic activity, the initial binding of substrates is largely unaffected, with the notable exception of L-isoleucine itself, for which binding affinity is greatly reduced. nih.gov This demonstrates how such a probe can be used to investigate the specific roles of individual amino acid residues in the catalytic mechanism of an enzyme. nih.gov

Molecular Mechanisms of Interaction with Isoleucyl Trna Synthetase

Covalent Modification of Isoleucyl-tRNA Synthetase by Isoleucylbromomethyl Ketone

As a reactive analog of the cognate amino acid isoleucine, IBMK is directed to the isoleucine binding site of IleRS. The bromomethyl ketone moiety is an electrophilic group that readily reacts with nucleophilic side chains of amino acids within the active site, forming a stable, irreversible covalent bond. This targeted alkylation effectively inactivates the enzyme.

Research utilizing techniques such as MALDI mass spectrometry has enabled the precise identification of the amino acid residues on E. coli IleRS that are covalently modified by IBMK and its analogs. semanticscholar.org These studies have revealed that the modification is highly specific, targeting particular nucleophilic residues within the enzyme's active site.

The primary targets for alkylation by IBMK are the sulfhydryl groups of cysteine residues. iaea.org Specific analysis has identified Cysteine-462 (Cys-462) and Cysteine-718 (Cys-718) as the key residues on E. coli IleRS that are covalently bound by the substrate analog. semanticscholar.org The high nucleophilicity of the cysteine thiol group makes it particularly susceptible to reaction with the electrophilic bromomethyl ketone.

While cysteine residues are the principal targets for IBMK, studies with other bromomethyl ketone derivatives of non-cognate amino acids have shown that other nucleophilic residues can also be alkylated. For instance, analogs such as valine bromomethyl ketone (VBMK) and norleucine bromomethyl ketone (NleBMK) were found to label Histidine-394 (His-394) and Histidine-478 (His-478), in addition to Cys-718. semanticscholar.org This indicates that the precise residue targeted can vary depending on the structure of the affinity label, but that nucleophiles like cysteine and histidine are the preferential sites of reaction. semanticscholar.org

| Compound | Target Residues |

|---|---|

| This compound (IBMK) | Cys-462, Cys-718 |

| Valine bromomethyl ketone (VBMK) | His-394, His-478, Cys-718, Cys-462, His-332/337 |

| Norleucine bromomethyl ketone (NleBMK) | His-394, His-478, Cys-718, Cys-462 |

Studies involving the affinity labeling of IleRS with other reactive analogs, such as pyridoxal (B1214274) 5'-diphospho-5'-adenosine (ADP-PL) and periodate-oxidized tRNAIle, have demonstrated a binding stoichiometry of 1 mole of the reagent incorporated per mole of the enzyme. semanticscholar.org This 1:1 ratio is indicative of a highly specific modification event where a single molecule of the affinity label is sufficient to inactivate a single enzyme molecule by binding to its active site. This suggests a similar 1:1 stoichiometry for the covalent adduct formation between IBMK and the IleRS enzyme.

Identification of Specific Amino Acid Residues Undergoing Alkylation

Impact on Enzyme Catalytic Activities and Substrate Binding

The covalent modification of IleRS by IBMK profoundly affects its enzymatic functions. While the binding of some substrates may remain relatively unchanged, the crucial catalytic steps are severely impaired. iaea.orgdocumentsdelivered.com The alkylation leads to a significant reduction in the binding affinity for L-isoleucine, with one study noting a 20-fold reduction. iaea.orgdocumentsdelivered.com

The amino acid activation step is the first key reaction catalyzed by IleRS, involving the formation of an isoleucyl-adenylate intermediate from isoleucine and ATP, with the release of pyrophosphate (PPi). This reaction is often measured by the isoleucine-dependent isotopic ATP-PPi exchange.

Labeling of IleRS with IBMK results in a complete loss of the isoleucine-dependent isotopic [³²P]PPi-ATP exchange activity. semanticscholar.org More detailed kinetic analysis reveals a nuanced effect on the components of this reaction. While the rate constant for the forward reaction (the formation of the adenylate) remains essentially unchanged after modification, the reverse reaction is drastically inhibited. iaea.orgdocumentsdelivered.com The rate constants for the transfer of AMP and isoleucine from the enzyme-adenylate complex to form ATP were found to be only 3% of those observed for the native, unmodified enzyme. iaea.orgdocumentsdelivered.com This demonstrates that the covalent modification, while not preventing the initial formation of the intermediate, severely hinders the subsequent catalytic steps, effectively trapping the enzyme in an inactive state.

| Catalytic Process | Effect of IBMK Modification |

|---|---|

| Overall ATP-PPi Exchange Reaction | Complete loss of activity |

| Rate of Isoleucyl-adenylate formation | Essentially unchanged |

| Rate of ATP formation from Enzyme-adenylate complex | Reduced to 3% of native enzyme activity |

| L-isoleucine Substrate Binding | Reduced 20-fold |

Alterations in tRNA Aminoacylation Kinetics and Fidelity

The modification of L-isoleucyl-tRNA synthetase by L-isoleucyl-bromomethyl ketone has a profound impact on the kinetics of tRNA aminoacylation. Studies have demonstrated that the specific alkylation of a rapidly reacting cysteine-sulfhydryl group within the enzyme leads to a significant reduction in its catalytic efficiency. iaea.org While the rate constant for the initial adenylate formation remains largely unchanged, the subsequent steps of the aminoacylation process are severely hampered. iaea.org

The rate constants for the transfer of AMP and isoleucine from the protein-adenylate complex to form ATP or Isoleucyl-tRNA (Ile-tRNAIle) are drastically reduced in the modified enzyme. iaea.org Research has quantified this reduction, showing that these rates are only 3% of those observed in the native, unmodified enzyme. iaea.org This indicates that while the enzyme can still recognize and activate L-isoleucine to form the isoleucyl-adenylate intermediate, the transfer of the activated amino acid to its cognate tRNA is significantly impaired.

Currently, detailed research findings on the direct impact of this compound modification on the fidelity of tRNA aminoacylation by isoleucyl-tRNA synthetase, such as error rates in amino acid selection, are not extensively documented in the available literature.

| Kinetic Parameter | Effect of this compound Modification | Source |

|---|---|---|

| Rate of Adenylate Formation | Essentially unchanged | iaea.org |

| Rate of AMP and Isoleucine Transfer | Reduced to 3% of the native enzyme | iaea.org |

Modulation of Substrate Recognition and Binding Affinities (e.g., L-Isoleucine, ATP, tRNA)

Following modification of the enzyme with this compound, the binding affinity for L-isoleucine is significantly reduced. iaea.org This reduction has been quantified as a 20-fold decrease in binding affinity. iaea.org This suggests that the alkylated cysteine residue, while not essential for the initial catalytic step of adenylate formation, plays a role in the optimal binding of L-isoleucine. iaea.org

In contrast, the binding of other substrates, such as ATP and tRNA, does not appear to be substantially altered, as evidenced by the largely unchanged formation of synthetase-substrate complexes. iaea.org However, a partial inhibition has been observed in the complex formation of L-isoleucinol, an analogue of L-isoleucine, and its synergistic coupling to the formation of ATP. iaea.org

| Substrate | Effect on Binding Affinity after Modification | Source |

|---|---|---|

| L-Isoleucine | 20-fold reduction | iaea.org |

| Other Substrates (e.g., ATP, tRNA) | Almost unchanged | iaea.org |

| L-Isoleucinol | Partially inhibited complex formation | iaea.org |

Specificity and Selectivity Profile of this compound in Enzymatic Systems

This compound exhibits a high degree of specificity in its interaction with L-isoleucyl-tRNA synthetase. The compound is designed as an affinity label, where the L-isoleucyl portion of the molecule directs it to the active site of the enzyme that specifically recognizes L-isoleucine. The bromomethyl ketone moiety then acts as a reactive group that forms a covalent bond with a nearby nucleophilic residue, which has been identified as a specific cysteine-sulfhydryl group. iaea.org

The available research highlights the specific alkylation of this particular cysteine residue within L-isoleucyl-tRNA synthetase. iaea.org However, comprehensive studies detailing the selectivity profile of this compound across a broader range of enzymatic systems, including other aminoacyl-tRNA synthetases, are not extensively detailed in the currently accessible scientific literature. Therefore, a comparative analysis of its inhibitory effects on other enzymes to fully establish its selectivity is not available at this time.

Applications in Mechanistic Enzymology and Active Site Characterization

Elucidation of Isoleucyl-tRNA Synthetase Active Site Topography

Isoleucylbromomethyl ketone has been instrumental in mapping the active site of Isoleucyl-tRNA Synthetase. Through specific covalent modification, researchers have been able to identify key residues involved in substrate binding and catalysis.

Studies have shown that this compound specifically alkylates a rapidly reacting cysteine-sulfhydryl group within the active site of L-isoleucyl-tRNA synthetase. nih.gov This targeted modification has profound effects on the enzyme's catalytic activity and its ability to bind substrates. The presence of L-isoleucine, the natural substrate, or MgATP provides significant protection against this inactivation, indicating that the modification occurs at or near the isoleucine binding site. nih.gov

The covalent attachment of this compound to this cysteine residue leads to a dramatic reduction in some of the enzyme's catalytic functions. While the rate constant for the formation of the aminoacyl-adenylate intermediate remains largely unchanged, the subsequent steps of the reaction are severely impaired. nih.gov Specifically, the rate constants for the transfer of AMP and isoleucine from the enzyme-adenylate complex to form ATP or Isoleucyl-tRNAIle are reduced to only 3% of that observed with the native enzyme. nih.gov This suggests that the modified cysteine residue, while not essential for the initial activation of isoleucine, plays a critical role in the subsequent transfer steps of the aminoacylation reaction.

Interestingly, the binding affinity for most substrates remains relatively unchanged after modification, with the notable exception of L-isoleucine itself, which exhibits a 20-fold reduction in binding affinity. nih.gov This specific effect on isoleucine binding further confirms that the modification occurs directly within the isoleucine binding pocket of the active site.

| Catalytic Step | Effect of Modification | Reference |

|---|---|---|

| Formation of Aminoacyl-Adenylate | Essentially unchanged rate constant | nih.gov |

| Transfer of AMP and Isoleucine to form ATP or Ile-tRNAIle | Rate constants reduced to 3% of native enzyme | nih.gov |

| L-Isoleucine Binding | 20-fold reduction in affinity | nih.gov |

Insights into Conformational Dynamics and Allosteric Modulation within the Enzyme

The specific modification of the active site of Isoleucyl-tRNA Synthetase by this compound provides valuable insights into the conformational dynamics of the enzyme. The significant and specific reduction in the binding affinity for L-isoleucine upon alkylation of the cysteine residue strongly suggests a localized conformational change within the active site. nih.gov This alteration in the local protein structure likely disrupts the precise arrangement of amino acid side chains required for optimal isoleucine binding.

Furthermore, the observation that the initial adenylate formation is unaffected, while the subsequent transfer reactions are drastically inhibited, points to a disruption of the conformational changes that are necessary to proceed through the catalytic cycle. nih.gov The aminoacylation reaction is a multi-step process that is believed to involve significant conformational rearrangements of the enzyme to accommodate the different substrates (amino acid, ATP, and tRNA) and to facilitate the chemical transformations. The covalent modification by this compound appears to lock the enzyme in a conformation that is permissive for the initial activation step but inhibitory for the subsequent transfer of the activated amino acid to tRNA.

This suggests an allosteric effect, where modification at one point in the active site (the cysteine residue) influences the functionality of other parts of the catalytic machinery involved in the later stages of the reaction. While not a classical allosteric modulator that binds to a separate regulatory site, the targeted covalent modification by this compound effectively induces a stable, altered conformational state that reveals the intricate coupling between substrate binding and the catalytic steps.

Contributions to Understanding Double-Sieve Mechanism and Editing Functions of Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases, including IleRS, must maintain high fidelity in protein synthesis by selecting the correct amino acid and rejecting incorrect ones. Many of these enzymes employ a "double-sieve" mechanism to achieve this accuracy. ebi.ac.ukvirginia.edubohrium.com The first sieve occurs at the synthetic active site, which excludes amino acids larger than the cognate one. The second sieve is a separate editing or hydrolytic site that removes smaller, incorrect amino acids that may have been activated at the synthetic site. ebi.ac.ukvirginia.edubohrium.com

The use of aminoacyl-bromomethyl ketones, including this compound, has been proposed as a method to probe these distinct sites. It is suggested that this compound, as a close analog of the cognate substrate, would preferentially react with nucleophilic residues within the synthetic active site of IleRS. nih.gov In contrast, bromomethyl ketone derivatives of smaller, non-cognate amino acids that are known to be misactivated and then edited, such as valine, could potentially be used to label residues in the hydrolytic editing site. nih.gov

Comparative Studies with Analogous Bromomethyl Ketones (e.g., Valyl-bromomethyl ketone) for Delineating Specificity

Comparative studies using analogous bromomethyl ketones are crucial for delineating the specificity of the active and editing sites of Isoleucyl-tRNA Synthetase. The inactivation of IleRS by this compound (IBMK) demonstrates the presence of a reactive nucleophile in the isoleucine binding pocket. nih.gov To further probe the specificity of this interaction, analogous compounds such as valyl-bromomethyl ketone (VBMK) can be employed.

Since valine is a substrate that is misactivated by IleRS and subsequently edited, VBMK would be expected to interact differently with the enzyme compared to IBMK. While IBMK is designed to target the synthetic site, VBMK, being an analog of a substrate for the editing mechanism, has the potential to target the hydrolytic editing site. nih.gov

Experiments have shown that both IBMK and VBMK can inactivate IleRS, suggesting that both compounds can form covalent adducts with the enzyme. nih.gov However, the protective effects of substrates can reveal the site of modification. The fact that L-isoleucine provides full protection against inactivation by IBMK confirms that this inhibitor targets the synthetic site. nih.gov By comparing the rate of inactivation and the protective effects of different substrates and substrate analogs for both IBMK and VBMK, it is possible to map the distinct binding sites and understand the molecular basis of substrate discrimination and editing.

| Inhibitor | Target Site Hypothesis | Protective Substrate | Reference |

|---|---|---|---|

| This compound (IBMK) | Synthetic Active Site | L-Isoleucine, MgATP | nih.gov |

| Valyl-bromomethyl ketone (VBMK) | Potential for Editing Site Interaction | - | nih.gov |

Advanced Methodologies for Studying Isoleucylbromomethyl Ketone Interactions

Spectroscopic Techniques (e.g., Fluorescence) for Characterizing Enzyme-Inhibitor Adducts

Spectroscopic methods, especially fluorescence spectroscopy, are powerful tools for studying the conformational changes and binding properties of enzymes upon interaction with inhibitors like IBMK. nih.gov The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be sensitive to the local environment. Changes in this fluorescence can signal inhibitor binding, subsequent conformational shifts, or the formation of a covalent adduct.

In studies of L-isoleucyl-tRNA synthetase from Escherichia coli, fluorescence techniques were employed to investigate the catalytic and substrate-binding properties of the enzyme after it was specifically alkylated by IBMK. semanticscholar.org These investigations revealed that the modification of a reactive cysteine-sulfhydryl group by IBMK led to a significant decrease in the enzyme's affinity for its substrate, L-isoleucine. A 20-fold reduction in the ability to form the synthetase-L-isoleucine complex was observed, highlighting the profound impact of the covalent adduct formation on the enzyme's substrate recognition site. semanticscholar.org While the primary focus was on the functional consequences, these results are underpinned by changes in the protein's structure that are detectable by fluorescence methods. The binding of ligands can quench the intrinsic protein fluorescence, and the magnitude of this quenching can be used to determine binding constants. The alkylation by IBMK alters the protein's structure, which in turn affects the environment of the fluorescent residues and leads to the observed decrease in substrate binding affinity. semanticscholar.org

Radiometric and Isotopic Exchange Assays for Quantifying Enzyme Activity and Inhibition

Radiometric and isotopic exchange assays are fundamental for quantifying the catalytic activity of enzymes and the potency of their inhibitors. For IleRS, a key assay is the isoleucine-dependent isotopic [32P]PPi-ATP exchange reaction. This assay measures the first step of the aminoacylation reaction, where the enzyme catalyzes the exchange of pyrophosphate (PPi) with the terminal pyrophosphate of ATP in the presence of isoleucine.

The labeling of E. coli IleRS with IBMK resulted in a complete loss of this isotopic exchange activity, providing a direct measure of enzyme inactivation. researchgate.netnih.gov This method is highly sensitive and allows for the determination of inactivation kinetics. For instance, the rate constant of inactivation of IleRS by IBMK was determined to be 0.34 min⁻¹. researchgate.net Furthermore, these assays are crucial for protection experiments, where the presence of a natural substrate or substrate analog can prevent or slow down the inactivation by the inhibitor, confirming that the inhibitor acts at a specific binding site. In the case of IBMK, the presence of L-isoleucine and MgATP provided full protection against inactivation, confirming that IBMK targets the active site. researchgate.net

To further probe the stoichiometry of the interaction, radiolabeled inhibitors are used. Studies have been conducted using L-[14C]isoleucyl-bromomethyl ketone to label the enzyme. nih.gov By measuring the amount of radioactivity incorporated into the protein and correlating it with the loss of enzyme activity, researchers determined that the molar ratio of the incorporated inhibitor to the inactivated enzyme was close to unity (1:1). nih.gov This indicates that the modification of a single site by one molecule of IBMK is sufficient to inactivate the enzyme.

| Assay Type | Key Finding | Reference |

| Isoleucine-dependent [32P]PPi-ATP Exchange | Complete loss of activity upon labeling with IBMK. | researchgate.netnih.gov |

| Inactivation Kinetics | Estimated rate constant of IleRS inactivation by IBMK is 0.34 min⁻¹. | researchgate.net |

| Substrate Protection | L-isoleucine and MgATP provide full protection against inactivation. | researchgate.net |

| Radiometric Labeling with L-[14C]IBMK | Molar ratio of incorporated label to inactivated enzyme is nearly 1:1. | nih.gov |

Mass Spectrometry-Based Approaches (e.g., MALDI-MS, Peptide Mapping) for Modified Residue Identification

Mass spectrometry (MS) has become an indispensable tool for identifying the precise location of post-translational modifications, including the covalent adducts formed by inhibitors like IBMK. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) combined with peptide mapping are particularly powerful for this purpose. researchgate.netchromtech.com

The general workflow involves treating the protein with an inhibitor, followed by enzymatic digestion with a protease of known specificity, such as trypsin. scispace.com This digestion cleaves the protein into a predictable set of smaller peptides. The resulting peptide mixture is then analyzed by MALDI-MS, which measures the mass-to-charge ratio of the peptides with high accuracy. chromtech.com By comparing the mass spectrum of the modified protein's digest with that of the unmodified protein, peptides that have been covalently altered by the inhibitor can be identified by their characteristic mass shift.

In a definitive study on E. coli isoleucyl-tRNA synthetase, this approach was used to pinpoint the sites of alkylation by IBMK. researchgate.net The researchers first established the correct amino acid sequence of the enzyme using peptide mapping with a set of four different endoproteases (trypsin, LysC, AspN, and GluC) and MALDI-MS analysis. researchgate.net Following this, they labeled the enzyme with IBMK and performed MALDI-MS analysis. This detailed investigation revealed that IBMK specifically targets two cysteine residues: Cys-462 and Cys-718. researchgate.net This level of detail is crucial for understanding the mechanism of inhibition and for the rational design of new, more specific inhibitors.

| Technique | Application | Finding | Reference |

| MALDI-MS | Peptide Mapping | Established the correct primary structure of E. coli IleRS. | researchgate.net |

| MALDI-MS | Identification of Modified Residues | Designated cysteines-462 and -718 as the target residues of IBMK on E. coli IleRS. | researchgate.net |

| Endoprotease Digestion (Trypsin, LysC, AspN, GluC) | Peptide Generation | Generated a comprehensive set of peptides for MS analysis. | researchgate.net |

Chromatographic and Electrophoretic Methods for Modified Enzyme Analysis

Chromatographic and electrophoretic techniques are essential for the purification and analysis of proteins, including enzymes modified by inhibitors. unc.edunih.gov These methods separate molecules based on physical properties such as size, charge, and hydrophobicity.

Size-exclusion chromatography (SEC) separates molecules based on their hydrodynamic radius. This technique has been used to separate inhibitor-enzyme complexes from unbound inhibitors. For example, a TSK 4000 PW column was used to separate an ADP-PL-IleRS covalent complex from the unbound reagent. researchgate.net Similarly, after digesting an IBMK-modified enzyme, SEC on columns like Sephadex G-50 can be the first step in purifying the labeled peptides before more advanced analysis. researchgate.net

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a high-resolution technique used to separate peptides based on their hydrophobicity. It is a critical step in peptide mapping experiments following enzymatic digestion. In the study of IBMK-modified IleRS, after initial separation by SEC, the peptide fractions were further purified by RP-HPLC on a Superspher RP18 column before MALDI-MS analysis to isolate the specific peptides containing the modified cysteine residues. researchgate.net

Electrophoretic methods, such as native polyacrylamide gel electrophoresis (PAGE), separate proteins in their folded state, preserving their structure and, in some cases, activity. This technique separates based on a combination of charge and size. While not explicitly detailed for IBMK, native PAGE can be used to analyze the formation of enzyme-inhibitor complexes, as the binding of an inhibitor can alter the protein's native conformation and/or charge-to-mass ratio, leading to a shift in its electrophoretic mobility. SDS-PAGE, a denaturing technique, separates proteins based on molecular weight and could be used to confirm the integrity of the protein after modification. unc.edu

| Method | Principle of Separation | Application in Studying IBMK-Enzyme Interactions |

| Size-Exclusion Chromatography (e.g., Sephadex G-50, TSK 4000 PW) | Size and Shape | Separation of the modified enzyme from unbound inhibitor; initial fractionation of peptide digests. researchgate.net |

| Ion-Exchange Chromatography | Net Charge | Purification of the target enzyme; potential to separate modified from unmodified protein. unc.eduresearchgate.net |

| Reverse-Phase HPLC (e.g., C18 column) | Hydrophobicity | High-resolution purification of labeled peptides from a digest prior to mass spectrometry. researchgate.net |

| Native PAGE | Charge, Size, and Shape (folded protein) | Analysis of enzyme-inhibitor complex formation and conformational changes. |

Future Research Directions and Broader Conceptual Implications

Development of Next-Generation Activity-Based Probes (ABPs) and Affinity Labels

Isoleucyl-bromomethyl ketone serves as a classic example of an affinity label, a reagent designed to selectively bind and react with a specific target protein, thereby providing information about the protein's active site. nih.govnih.gov Its ability to irreversibly inactivate L-isoleucine:tRNA ligase from Escherichia coli in a manner that is protected by the natural substrate, L-isoleucine, exemplifies the targeted nature of this approach. nih.govresearchgate.net The molar ratio of IBMK incorporated to the enzyme being inactivated was found to be close to one, further confirming its specificity. nih.gov

This foundational work informs the development of next-generation activity-based probes (ABPs). ABPP is a powerful chemical proteomics strategy that uses reactive chemical probes to assess the functional state of enzymes within complex biological systems. nih.gov The bromomethyl ketone moiety of IBMK acts as a reactive "warhead" that covalently modifies nucleophilic residues, such as cysteine, in the enzyme's active site. nih.govresearchgate.net Future research can build upon the IBMK scaffold by incorporating reporter tags, such as alkynes or azides for use in click chemistry, or fluorophores. chemrxiv.orgnih.gov Such modifications would create more sophisticated probes, enabling easier detection and quantification of target engagement in proteome-wide studies through techniques like mass spectrometry or fluorescence imaging. nih.govevotec.com The development of alkyne-tagged bromomethyl ketones (BMK-alkyne) has already shown high selectivity for cysteine residues in proteome-wide profiling, demonstrating the potential of this chemical class for creating new chemical tools. chemrxiv.org

Potential for Investigating Other Aminoacyl-tRNA Synthetases and Related Protein Families

The successful use of IBMK to probe its cognate synthetase, IleRS, highlights a versatile strategy for investigating the broader family of aminoacyl-tRNA synthetases (aaRS). researchgate.netresearchgate.net These enzymes are crucial for maintaining the fidelity of protein translation, and many possess editing or proofreading domains to hydrolyze misactivated amino acids. researchgate.netresearchgate.net

Researchers have synthesized bromomethyl ketone derivatives of other amino acids, such as valine (VBMK), norleucine (NleBMK), and phenylalanine (FBMK), to perform comparative labeling studies. researchgate.netresearchgate.net For instance, IBMK, as a noncognate amino acid analog, was used alongside other derivatives to label E. coli valyl-tRNA synthetase (ValRS), an enzyme known to have Val/Ile editing activity. researchgate.net These experiments helped identify amino acid residues in ValRS that are involved in binding noncognate amino acids, providing insight into the enzyme's "double-sieve" proofreading mechanism. researchgate.net

Conversely, VBMK, NleBMK, and FBMK were used to label IleRS to map the binding sites for non-cognate amino acids, designating specific cysteine and histidine residues as targets. researchgate.netopenbiochemistryjournal.com This comparative approach, using a panel of aminoacyl-bromomethyl ketones, can be systematically applied across the entire aaRS family. Given the close evolutionary relationship between branched-chain aminoacyl-tRNA synthetases (valyl-, isoleucyl-, and leucyl-tRNA synthetases), this methodology is particularly promising for elucidating the substrate specificity and editing mechanisms within this subfamily. researchgate.net

Advancing Chemical Biology Tools for Proteome-Wide Covalent Modification and Target Identification

The principles underlying the specific covalent modification of IleRS by IBMK are central to the broader field of chemical proteomics, which aims to study proteins on a global scale using chemical tools. nih.govfrontiersin.org While early studies with IBMK focused on a single, purified protein, the approach is scalable to the entire proteome. nih.govnih.gov The development of robust chemical strategies to label different protein modifications and active sites is a key goal in the field. frontiersin.org

By functionalizing electrophilic warheads like bromomethyl ketones with reporter tags (e.g., an alkyne), it becomes possible to conduct proteome-wide analyses of probe reactivity and selectivity. chemrxiv.org This methodology, often termed iso-topologue-based activity-based protein profiling (isoDTB-ABPP), allows for the unbiased, global identification of all protein targets of a given reactive group. chemrxiv.org Such studies are critical for validating the selectivity of a probe and can lead to the discovery of previously unknown targets or "off-targets." chemrxiv.orgnih.gov The application of these tools in a competitive format can also identify the binding partners of natural products or other small molecules. nih.gov The use of IBMK and its analogs as specific affinity labels serves as a proof-of-concept for creating libraries of covalent probes to achieve proteome-wide target identification and to better understand the functional landscape of the proteome. researchgate.netresearchgate.net

Conceptual Contributions to the Rational Design of Covalent Inhibitors in Biochemical Research

The study of IBMK's interaction with IleRS provides a clear and fundamental model for the rational design of targeted covalent inhibitors. nih.gov Covalent inhibitors offer distinct advantages, including high biochemical efficiency and a prolonged duration of action, and their rational design has become a major focus in modern drug discovery. rsc.orgmdpi.com

The design of IBMK demonstrates the key principle of combining a recognition motif (the isoleucine scaffold) with a reactive electrophile or "warhead" (the bromomethyl ketone group) to achieve specific and durable inhibition of a target enzyme. nih.govresearchgate.net The fact that the natural substrate, L-isoleucine, protects the enzyme from inactivation by IBMK confirms that the inhibitor acts at the intended active site. nih.govresearchgate.net Subsequent studies identified the specific cysteine residue alkylated by IBMK, providing precise structural information that is invaluable for designing next-generation inhibitors with improved properties. nih.govnih.gov Halomethyl ketones are now recognized as a class of warheads suitable for targeting various proteins, including kinases. lifechemicals.comchemrxiv.org The insights gained from IBMK—elucidating reaction mechanisms, identifying target residues, and demonstrating the power of affinity labeling—have made a lasting conceptual contribution to the strategic and rational development of covalent therapeutics in biochemical research. rsc.org

Q & A

Q. What are the established protocols for synthesizing isoleucylbromomethyl ketone, and how can purity be validated?

Answer: Synthesis typically involves bromination of isoleucine derivatives under controlled conditions (e.g., using N-bromosuccinimide). Purity validation requires analytical techniques such as HPLC (for separation efficiency), NMR spectroscopy (to confirm structural integrity), and mass spectrometry (for molecular weight verification). Reproducibility hinges on documenting reaction parameters (temperature, solvent ratios) and purification steps (e.g., column chromatography) in detail .

Q. Which analytical methods are most reliable for characterizing this compound in complex biological matrices?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity in detecting trace amounts. For functional group identification, Fourier-transform infrared spectroscopy (FTIR) and X-ray crystallography (if crystalline) provide structural insights. Method validation should include spike-and-recovery experiments to assess matrix interference .

Q. How should researchers handle safety concerns related to this compound’s reactivity and toxicity?

Answer: Conduct all reactions in a fume hood with personal protective equipment (PPE). Stability testing under varying pH and temperature conditions is critical to prevent decomposition. Toxicity profiles should be referenced from Safety Data Sheets (SDS) and validated via in vitro cytotoxicity assays (e.g., MTT assay) before biological studies .

Advanced Research Questions

Q. What experimental design strategies can resolve contradictions in reported enzyme inhibition mechanisms of this compound?

Answer: Employ kinetic assays (e.g., steady-state vs. pre-steady-state kinetics) to differentiate competitive vs. non-competitive inhibition. Use site-directed mutagenesis to identify binding residues and molecular docking simulations to model interactions. Conflicting data may arise from differences in enzyme isoforms or assay conditions (e.g., ionic strength, cofactors), necessitating systematic variable isolation .

Q. How can computational modeling improve the prediction of this compound’s metabolic stability?

Answer: Quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations can predict metabolic pathways (e.g., cytochrome P450 interactions). Validate predictions with in vitro microsomal stability assays and high-resolution mass spectrometry (HRMS) to identify metabolites. Cross-reference results with databases like PubChem to account for known analogs .

Q. What methodologies are optimal for elucidating the role of this compound in cellular signaling pathways?

Answer: Combine phosphoproteomics (to map kinase activity) with RNA-seq or CRISPR-Cas9 screens to identify downstream gene targets. Use competitive activity-based protein profiling (ABPP) to track target engagement in live cells. Confounders like off-target effects can be minimized using isoform-specific inhibitors and dose-response validation .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer: Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue distribution. Use transgenic animal models to control for metabolic variability. In vitro-in vivo correlation (IVIVC) studies should account for plasma protein binding and hepatic clearance rates, which often explain efficacy gaps .

Methodological Considerations

- Data Contradiction Analysis : Apply PRISMA guidelines for systematic reviews to evaluate bias in published studies, focusing on variables like assay sensitivity, sample size, and statistical power .

- Compound Characterization : Adhere to IUPAC guidelines for naming and reporting spectral data (e.g., NMR chemical shifts in ppm, coupling constants in Hz) to ensure reproducibility .

- Ethical Compliance : For biological studies, include IRB/IEC approvals and detailed protocols for animal/human subject research, as per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.